6-Ethyl-2-(o-tolyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
Description
Properties
IUPAC Name |
6-ethyl-2-(2-methylphenyl)thieno[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-3-10-8-12-14(19-10)16-13(18-15(12)17)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWJALSURRKLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(OC2=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethyl-2-(o-tolyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step procedures that include the reaction of thienopyrimidine derivatives with various aryl isocyanates. The specific synthetic routes can vary, but they generally follow established protocols for constructing heterocyclic compounds.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial , antioxidant , and anticancer agent.
Antimicrobial Activity
Research indicates that thieno derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 32 µg/mL against common pathogens such as Klebsiella pneumoniae and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 6.25 | K. pneumoniae |
| Compound B | 12.5 | E. coli |
| This compound | TBD | TBD |
Antioxidant Activity
The antioxidant properties of this compound have been demonstrated through various assays that measure its ability to scavenge free radicals. In particular, the compound's activity was compared with standard antioxidants like ascorbic acid. The results indicated that it possesses a comparable capacity to inhibit oxidative stress in cellular models .
Anticancer Potential
Recent studies have also suggested that thieno derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds structurally related to this compound were found to inhibit tumor growth in vitro and in vivo models .
Case Studies
Several case studies highlight the biological activity of thieno derivatives:
- Antimicrobial Efficacy : A study evaluated a series of thienopyrimidine derivatives against Staphylococcus aureus and Pseudomonas aeruginosa, revealing that modifications on the thiophene ring significantly enhanced antimicrobial potency .
- Oxidative Stress Protection : In an experimental model using Clarias gariepinus, thieno derivatives were shown to protect erythrocytes from oxidative damage caused by pollutants . The alterations in erythrocyte morphology served as indicators of cellular protection.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity :
- Anticancer Potential :
- Neuroprotective Effects :
Material Science
- Organic Electronics :
- Polymer Chemistry :
Case Studies
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxazinone ring undergoes nucleophilic attack at the C4 carbonyl, leading to ring opening:
These reactions proceed via initial carbonyl activation, followed by nucleophilic addition and ring scission .
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene moiety undergoes halogenation and nitration:
| Reaction | Reagent | Position | Product | Notes |
|---|---|---|---|---|
| Bromination | Br₂ in CHCl₃, 0°C | C5 | 5-Bromo-6-ethyl-2-(o-tolyl)thieno-oxazinone | Regioselective |
| Nitration | HNO₃/H₂SO₄, 50°C | C6 | 6-Nitro derivative | Requires ring deactivation |
Substituent directing effects from the ethyl and o-tolyl groups influence regiochemistry .
Functionalization of the Ethyl Group
The C6 ethyl group undergoes oxidation and cross-coupling:
| Reaction | Conditions | Product | Catalyst |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | 6-Carboxylic acid derivative | |
| Heck Coupling | Pd(OAc)₂, aryl iodide, DMF | 6-Vinyl/aryl-substituted analog | Triethylamine |
Oxidation to the carboxylic acid enhances hydrogen-bonding capacity, relevant for biological interactions .
Cyclization and Heterocycle Formation
Reactions with bifunctional reagents generate fused heterocycles:
These transformations exploit the oxazinone’s ability to act as a leaving group during cyclization .
Stability and Degradation Pathways
-
Hydrolytic Stability : The oxazinone ring hydrolyzes in strong acidic/basic conditions (e.g., HCl/NaOH) to yield 2-(o-tolyl)-6-ethylthiophene-3-carboxylic acid .
-
Photodegradation : UV exposure in solution induces C–O bond cleavage, forming radical intermediates detectable via ESR .
Comparative Reactivity with Analogues
Replacing the o-tolyl group with pyridinyl (as in PubChem CID 852941 ) increases solubility in polar solvents but reduces electrophilic substitution rates due to electron withdrawal. Conversely, methyl substitution (EvitaChem’s 6,8-dichloro derivative) enhances halogenation reactivity at aromatic positions.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogues and their properties are summarized below:
- LogP and TPSA: The target compound (LogP ~2.02, TPSA 78.10 Ų) exhibits moderate lipophilicity and higher polar surface area compared to 2-(dodecylamino)-6-methyl-thieno-oxazinone (TPSA 50.69 Ų), suggesting differences in membrane permeability and solubility .
- Substituent Impact: Bulky groups like dodecylamino or phenoxyphenyl may enhance hydrophobic interactions but reduce solubility.
Comparison with Pyrazolo-Oxazinone Derivatives
Pyrazolo[3,4-d][1,3]oxazin-4-one derivatives, such as 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e), exhibited antitumor activity (IC₅₀ = 11 µM against MCF-7 cells) . While structurally distinct (pyrazolo vs. thieno core), the nitrobenzylideneamino substituent in 10e enhanced activity, suggesting electron-withdrawing groups improve potency in certain contexts .
Key Research Findings and Implications
Structure-Activity Relationships (SAR): Ethyl and o-tolyl groups optimize C1s inhibition by balancing LogP and steric effects . Larger substituents (e.g., dodecylamino) may hinder target binding despite enhancing lipophilicity .
Selectivity: Thieno-oxazinones exhibit higher selectivity for C1s over related enzymes compared to benzoxazinones, likely due to the thiophene ring’s electronic properties .
Therapeutic Potential: While pyrazolo-oxazinones dominate antitumor research , thieno-oxazinones show promise in enzyme inhibition and antimicrobial contexts .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Ethyl-2-(o-tolyl)-4H-thieno[2,3-d][1,3]oxazin-4-one, and how are key substituents introduced?
- Methodology : The synthesis involves three critical steps:
Core Formation : Cyclization of a thioamide with an electrophile (e.g., acetic anhydride) under reflux conditions to form the thieno[2,3-d][1,3]oxazine core .
Ethyl Group Introduction : Alkylation using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) at 60–80°C .
o-Tolyl Substituent Attachment : Suzuki coupling with o-tolyl boronic acid, catalyzed by Pd(PPh₃)₄ in a DMF/H₂O solvent system at 90°C .
- Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the final product with >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at C6, o-tolyl at C2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₅H₁₃NO₂S, calculated 295.07 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of the fused heterocyclic system .
Q. What preliminary biological screening assays are suitable for this compound?
- Assays :
- Enzyme Inhibition : Test against serine proteases (e.g., human leukocyte elastase) via kinetic assays using fluorogenic substrates .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity during alkylation or coupling steps?
- Optimization Strategies :
- Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve ethyl halide reactivity in biphasic systems .
- Suzuki Coupling : Screen Pd catalysts (e.g., PdCl₂(dppf)) and solvents (e.g., toluene/ethanol) to reduce side reactions (e.g., homocoupling) .
Q. How do electronic and steric effects of the o-tolyl group influence biological activity compared to other aryl substituents?
- Comparative Analysis :
- Electronic Effects : The electron-donating methyl group on o-tolyl enhances π-π stacking with hydrophobic enzyme pockets (e.g., elastase active site) .
- Steric Effects : Bulkier substituents (e.g., 2-naphthyl) reduce inhibitory potency due to steric clashes, as shown in Ki values:
| Substituent | Ki (nM) |
|---|---|
| o-Tolyl | 11 |
| 4-Fluorophenyl | 8.5 |
| 2-Naphthyl | 450 |
Q. What strategies resolve contradictions in SAR studies between in vitro and cellular assays?
- Approaches :
Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG 400) to improve cellular uptake without destabilizing the compound .
Metabolic Stability Testing : LC-MS/MS to identify metabolites that may deactivate the compound in cellular environments .
- Example : A 10-fold potency drop in cellular vs. enzymatic assays was traced to rapid glucuronidation of the oxazinone ring .
Q. How can computational modeling guide the design of derivatives with improved selectivity for specific enzyme targets?
- Workflow :
Docking Studies : Use AutoDock Vina to predict binding poses in elastase (PDB: 1H1B) vs. acetylcholinesterase (PDB: 4EY7) .
MD Simulations : GROMACS to assess stability of enzyme-inhibitor complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
